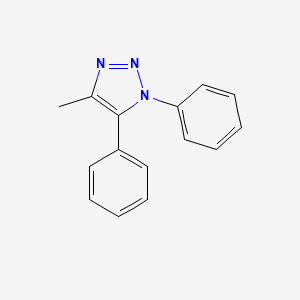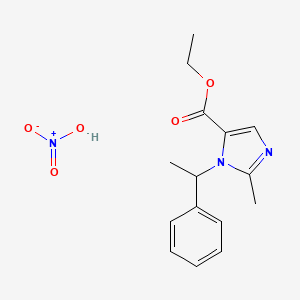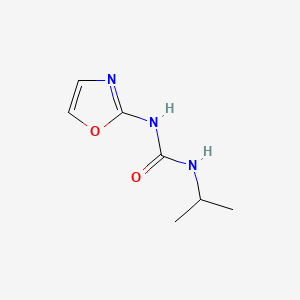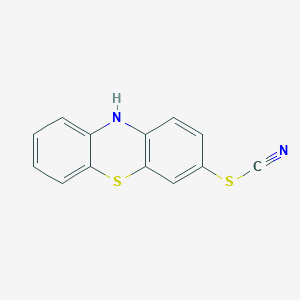![molecular formula C8H8Cl4Si B14683598 Trichloro{[2-(chloromethyl)phenyl]methyl}silane CAS No. 36147-65-6](/img/structure/B14683598.png)
Trichloro{[2-(chloromethyl)phenyl]methyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is a chemical compound with the molecular formula C8H8Cl4Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a phenyl group substituted with a chloromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane can be synthesized through the reaction of trichlorosilane with 2-(chloromethyl)benzyl chloride. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
HSiCl3+C6H4(CH2Cl)CH2Cl→C6H4(CH2Cl)CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as alcohols or amines are used under mild heating conditions.
Hydrolysis: Water or aqueous solutions are used at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Trichloro{[2-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of trichloro{[2-(chloromethyl)phenyl]methyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Uniqueness
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This dual functionality allows for a wide range of chemical modifications and applications that are not possible with simpler trichlorosilanes.
Eigenschaften
CAS-Nummer |
36147-65-6 |
|---|---|
Molekularformel |
C8H8Cl4Si |
Molekulargewicht |
274.0 g/mol |
IUPAC-Name |
trichloro-[[2-(chloromethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C8H8Cl4Si/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,5-6H2 |
InChI-Schlüssel |
MFRSILUPXHDCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)


![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)

![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)



![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)


